Physicochemical Differentiation from Analogs
4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine (MW 195.29) occupies a distinct molecular weight window compared to its closest commercially available analogs: the des-methyl analog 2-(pyrrolidin-3-ylsulfanyl)pyrimidine (MW 181.26, ΔMW = –14.03) and the 4,6-dimethyl analog (MW 209.31, ΔMW = +14.02) . The 4-methyl group also increases calculated logP by approximately 0.3–0.5 units relative to the des-methyl congener, based on the ZINC20 computed logP of 1.266 for the target compound [1]. This positions the compound in an intermediate lipophilicity range distinct from both the more polar des-methyl analog and the more lipophilic 4,6-dimethyl variant.
| Evidence Dimension | Molecular weight (g/mol) and computed lipophilicity (logP) |
|---|---|
| Target Compound Data | MW 195.29; logP ~1.27 (ZINC20 computed) [1] |
| Comparator Or Baseline | 2-(Pyrrolidin-3-ylsulfanyl)pyrimidine: MW 181.26; 4,6-Dimethyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine: MW 209.31 |
| Quantified Difference | ΔMW = –14.03 vs. des-methyl analog; ΔMW = +14.02 vs. 4,6-dimethyl analog; logP difference estimated at 0.3–0.5 units |
| Conditions | Computed properties from ZINC20 database and Chemsrc vendor data; logP values are calculated (not experimentally measured) |
Why This Matters
The intermediate molecular weight and lipophilicity of this compound make it a distinct tool compound for SAR studies where incremental modulation of physicochemical properties is required, as neither the des-methyl nor the 4,6-dimethyl analog can replicate this exact property vector.
- [1] ZINC20 Database. ZINC25367 entry for 4-Methyl-2-(pyrrolidin-3-ylsulfanyl)pyrimidine. Computed properties: MW 195.291, logP 1.266, HBD 1, HBA 4, rotatable bonds 3. https://zinc20.docking.org/substances/ZINC000000025367/ View Source
